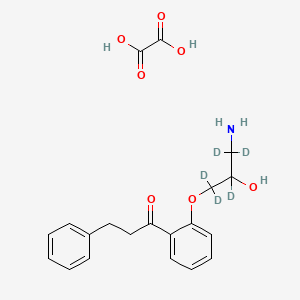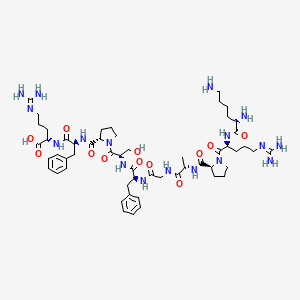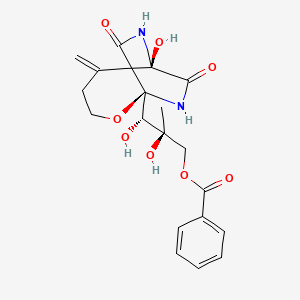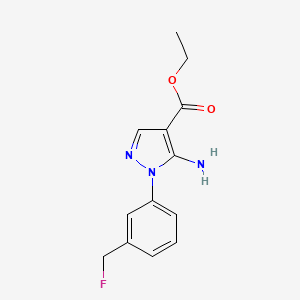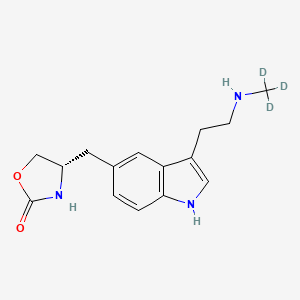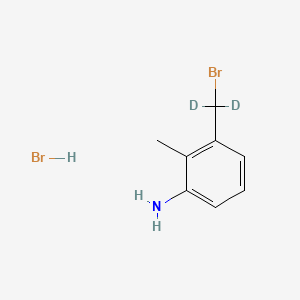
Bromuro de 3-amino-2-metilbencil-d2 hidrobromuro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-methyl-benzyl-d2 Bromide Hydrobromide: is a deuterium-labeled compound with the molecular formula C8H8D2BrN.HBr and a molecular weight of 283.00 . This compound is often used in scientific research due to its stable isotope labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
- Employed in nuclear magnetic resonance (NMR) spectroscopy for structural elucidation.
Biology:
- Utilized in metabolic studies to trace biochemical pathways.
- Helps in understanding enzyme-substrate interactions and protein-ligand binding.
Medicine:
- Applied in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs.
- Used in diagnostic imaging techniques.
Industry:
- Serves as a reference material in quality control and standardization processes.
- Employed in the synthesis of other complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of bromine or hydrobromic acid in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of deuterium oxide (D2O) is common to introduce the deuterium atoms into the molecule .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 3-Amino-2-methyl-benzyl-d2 Bromide Hydrobromide can undergo nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The amino group in the compound can participate in oxidation and reduction reactions, altering its oxidation state.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as 3-Amino-2-methylbenzyl alcohol if hydroxide is the nucleophile.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Mecanismo De Acción
The mechanism of action of 3-Amino-2-methyl-benzyl-d2 Bromide Hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterium labeling allows for precise tracking of the compound within biological systems, providing insights into its metabolic pathways and interactions. The bromide ion can participate in various biochemical reactions, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
2-Methylbenzyl Bromide: Similar in structure but lacks the amino group and deuterium labeling.
3-Amino-2-methylbenzyl Alcohol: Similar but without the bromide and deuterium atoms.
Uniqueness:
- The presence of deuterium atoms makes 3-Amino-2-methyl-benzyl-d2 Bromide Hydrobromide unique for isotopic labeling studies.
- The combination of amino and bromide groups allows for diverse chemical reactions and applications .
Propiedades
IUPAC Name |
3-[bromo(dideuterio)methyl]-2-methylaniline;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.BrH/c1-6-7(5-9)3-2-4-8(6)10;/h2-4H,5,10H2,1H3;1H/i5D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHHMAHTMXMBDI-QPMNBSDMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)CBr.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=C(C(=CC=C1)N)C)Br.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Br2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57414-77-4 |
Source


|
| Record name | Benzenamine, 3-(bromomethyl-d2)-2-methyl-, hydrobromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57414-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[[4-[(4,5,6,7-Tetrachloro-3-oxo-isoindoline-1-ylidene)amino]phenyl]azo]-2-hydro xy-N-(4-methoxy-2-](/img/new.no-structure.jpg)

